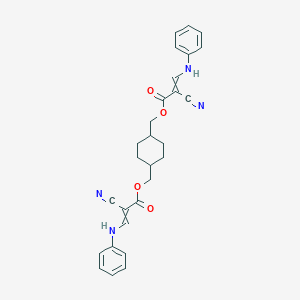
dl-α-Prodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-α-Prodine involves the esterification of 1,3-dimethyl-4-phenyl-4-piperidinol with propanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: dl-α-Prodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
dl-α-Prodine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
作用机制
dl-α-Prodine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic and euphoric effects . The interaction with these receptors also leads to side effects such as respiratory depression and sedation .
相似化合物的比较
Meperidine: Similar in structure and function but with a longer duration of action.
Betaprodine: An isomer of dl-α-Prodine with higher potency but shorter duration.
Morphine: A naturally occurring opioid with a different chemical structure but similar analgesic effects.
Uniqueness: this compound is unique due to its rapid onset and shorter duration of action compared to other opioids. This makes it particularly useful in settings where quick pain relief is needed but prolonged effects are undesirable .
属性
CAS 编号 |
15867-21-7 |
|---|---|
分子式 |
Al2F18Si3 |
分子量 |
0 |
同义词 |
dl-α-Prodine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B1175886.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B1175891.png)
